molecular formula C10H22O4 B6257104 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol CAS No. 1565995-41-6

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol

Cat. No.: B6257104
CAS No.: 1565995-41-6
M. Wt: 206.3
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Description

5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is a glycol ether derivative characterized by a pentan-2-ol backbone substituted with a triethylene glycol monomethyl ether chain. This structure confers unique solubility properties, blending hydrophilic (via ether oxygens and terminal hydroxyl) and lipophilic (via the pentanol chain) characteristics.

Properties

CAS No.

1565995-41-6

Molecular Formula

C10H22O4

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol typically involves the reaction of 2-(2-methoxyethoxy)ethanol with 1-bromo-5-pentanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(2-methoxyethoxy)ethanol attacks the carbon atom bonded to the bromine atom in 1-bromo-5-pentanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium hydride and potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biological membranes and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with other molecules, while the ether linkages provide flexibility and solubility in different solvents. These properties make it effective in facilitating chemical reactions and enhancing the solubility of other compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol with related compounds:

Compound Name Molecular Formula Key Functional Groups Structural Features
This compound C₁₀H₂₂O₅ Terminal hydroxyl, triethylene glycol monomethyl ether Linear pentanol chain with three ethoxy units
2-(2-Methoxyethoxy)ethanol (CAS 111-77-3) C₅H₁₂O₃ Terminal hydroxyl, diethylene glycol monomethyl ether Shorter chain (two ethoxy units)
5-Methoxy-2-methyl-2-pentanol (CAS 55724-04-4) C₇H₁₆O₂ Tertiary alcohol, methoxy group Branched structure with methyl group
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol C₆H₁₄O₄ Terminal hydroxyl, triethylene glycol Linear chain with terminal hydroxyl
USAN (zz-103) Ester Derivative C₂₄H₃₀ClNO₆ Ester group, triethylene glycol monomethyl ether Esterified form with aromatic substituents

Physicochemical Properties

  • Solubility: The target compound’s triethylene glycol chain enhances water solubility compared to 5-Methoxy-2-methyl-2-pentanol (branched, lower polarity) but reduces volatility relative to 2-(2-Methoxyethoxy)ethanol (shorter chain) . The ester derivative (USAN zz-103) exhibits lower water solubility due to its aromatic and ester groups .
  • Boiling Point/Molecular Weight :

    • Longer ethoxy chains increase molecular weight (C₁₀H₂₂O₅ vs. C₅H₁₂O₃) and boiling point, making the target compound less volatile than simpler glycol ethers .

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